molecular formula C14H20ClN3O2 B2920552 N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide CAS No. 898375-26-3

N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide

Cat. No.: B2920552
CAS No.: 898375-26-3
M. Wt: 297.78
InChI Key: HOJDDHYSOASRPK-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is a synthetic organic compound characterized by the presence of a chlorophenyl group and a diethylaminoethyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide typically involves the reaction of 2-chloroaniline with oxalyl chloride to form the intermediate 2-chlorophenyl oxalyl chloride. This intermediate is then reacted with 2-(diethylamino)ethylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters such as temperature, pressure, and reaction time to optimize yield and minimize impurities. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}acetamide
  • **N-[2-(2-Chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-3-18(4-2)10-9-16-13(19)14(20)17-12-8-6-5-7-11(12)15/h5-8H,3-4,9-10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJDDHYSOASRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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